molecular formula C9H10ClNO B14124108 N-[2-(2-chlorophenyl)ethyl]formamide

N-[2-(2-chlorophenyl)ethyl]formamide

Cat. No.: B14124108
M. Wt: 183.63 g/mol
InChI Key: FBAWZHUIVANMHE-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)ethyl]formamide is an organic compound with the molecular formula C9H10ClNO It is a derivative of formamide, where the formamide group is attached to a 2-(2-chlorophenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)ethyl]formamide typically involves the reaction of 2-(2-chlorophenyl)ethylamine with formic acid or formic acid derivatives. The reaction is usually carried out under reflux conditions to ensure complete conversion of the amine to the formamide. The general reaction scheme is as follows:

[ \text{2-(2-chlorophenyl)ethylamine} + \text{formic acid} \rightarrow \text{this compound} + \text{water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)ethyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[2-(2-chlorophenyl)ethyl]formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorophenyl group may interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)formamide: Similar structure but lacks the ethyl group.

    N-(2-bromophenyl)ethylformamide: Similar structure with a bromine atom instead of chlorine.

    N-(2-methylphenyl)ethylformamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

N-[2-(2-chlorophenyl)ethyl]formamide is unique due to the presence of both the chlorophenyl and ethyl groups, which confer specific chemical and biological properties. These structural features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]formamide

InChI

InChI=1S/C9H10ClNO/c10-9-4-2-1-3-8(9)5-6-11-7-12/h1-4,7H,5-6H2,(H,11,12)

InChI Key

FBAWZHUIVANMHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCNC=O)Cl

Origin of Product

United States

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